N',N'-Diphenylbenzohydrazide

Vue d'ensemble

Description

N’,N’-Diphenylbenzohydrazide is an organic compound with the molecular formula C19H16N2O. It is a hydrazide derivative of benzoic acid, characterized by the presence of two phenyl groups attached to the nitrogen atoms of the hydrazide moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N’,N’-Diphenylbenzohydrazide can be synthesized through the reaction of benzoic acid hydrazide with benzaldehyde. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is heated to facilitate the condensation reaction, resulting in the formation of N’,N’-Diphenylbenzohydrazide.

Industrial Production Methods

In an industrial setting, the production of N’,N’-Diphenylbenzohydrazide may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N’,N’-Diphenylbenzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The phenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

Oxidation: Azobenzene derivatives.

Reduction: Hydrazine derivatives.

Substitution: Brominated or nitrated phenyl derivatives.

Applications De Recherche Scientifique

N’,N’-Diphenylbenzohydrazide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of N’,N’-Diphenylbenzohydrazide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N’,N’-Diphenylcarbohydrazide

- N’,N’-Diphenylthiourea

- N’,N’-Diphenylurea

Uniqueness

N’,N’-Diphenylbenzohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Activité Biologique

N',N'-Diphenylbenzohydrazide is a compound belonging to the hydrazone class, characterized by its potential therapeutic applications due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential as a lead compound for drug development.

Chemical Structure and Properties

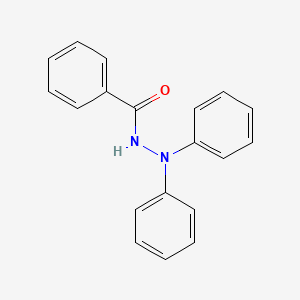

This compound has the following structural formula:

This compound features two phenyl rings attached to a benzohydrazide moiety, which is crucial for its biological activity. The presence of hydrazone groups contributes to its reactivity and interaction with biological targets.

Research indicates that benzohydrazides, including this compound, exhibit a range of biological activities through various mechanisms:

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in the context of diseases where oxidative damage plays a critical role.

- Antimicrobial Properties : Studies have shown that this compound exhibits antibacterial and antifungal activities. It has been tested against various strains, showing promising results that warrant further exploration.

- Antitumor Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

1. Antioxidant Activity

A study evaluated the antioxidant capacity of various hydrazone derivatives, including this compound. The results indicated that the compound effectively scavenged DPPH radicals, showcasing its potential as an antioxidant agent in preventing cellular damage due to oxidative stress.

2. Antimicrobial Activity

In a clinical microbiology context, this compound was tested against several pathogenic bacteria and fungi. The compound exhibited significant inhibitory effects against gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria such as Escherichia coli, suggesting its potential use in treating infections.

3. Antitumor Activity

In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in HeLa cells. Mechanistic studies revealed that it triggers mitochondrial dysfunction and activates caspase pathways, leading to cancer cell death.

Propriétés

IUPAC Name |

N',N'-diphenylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c22-19(16-10-4-1-5-11-16)20-21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMFLONVXSRFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50914224 | |

| Record name | N,N-Diphenylbenzenecarbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

970-31-0 | |

| Record name | NSC43839 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diphenylbenzenecarbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the mass spectrometry fragmentation pattern of N,N'-Diphenylbenzohydrazide differ from its related benzohydrazonate isomers?

A: The mass spectrometry study [] highlighted a key difference in the fragmentation pathways of N,N'-Diphenylbenzohydrazide compared to its O- and S-phenylbenzohydrazonate isomers. While the benzohydrazonates readily lose a phenoxy or thiophenoxy radical, or eliminate phenol or thiophenol through a retro 1,3-dipolar cycloaddition, N,N'-Diphenylbenzohydrazide does not exhibit these fragmentation pathways. Instead, evidence suggests a retro Chapman rearrangement occurs during the fragmentation of N,N'-Diphenylthiobenzohydrazide, a related compound. This difference in behavior provides valuable information about the relative bond strengths and stability of the different isomers under mass spectrometry conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.